Dtp3 tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

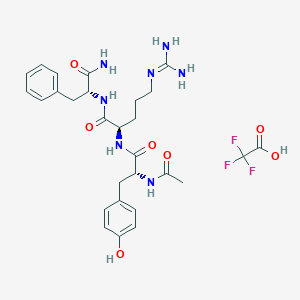

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5.C2HF3O2/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17;3-2(4,5)1(6)7/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30);(H,6,7)/t20-,21-,22-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVMRDQSOXBZIO-AFYLVLOISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F3N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of DTP3 in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple myeloma (MM) is a hematological malignancy characterized by the aberrant proliferation of plasma cells. A key survival mechanism for these malignant cells is the constitutive activation of the NF-κB signaling pathway. DTP3, a novel D-tripeptide, represents a highly specific and cancer-selective therapeutic strategy that targets a critical node in this pathway downstream of NF-κB. This document provides a detailed overview of the mechanism of action of DTP3, focusing on its interaction with the GADD45β/MKK7 complex and the subsequent induction of apoptosis in multiple myeloma cells. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this first-in-class therapeutic agent. DTP3 is often formulated as a trifluoroacetate (TFA) salt (DTP3-TFA) to enhance its stability and solubility; the therapeutic activity resides in the DTP3 peptide itself.

The NF-κB Pathway and its Role in Multiple Myeloma

The transcription factor NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.[1][2] In multiple myeloma, constitutive activation of the NF-κB pathway is a hallmark of the disease, promoting the survival of malignant plasma cells by upregulating anti-apoptotic genes.[1][3] However, the ubiquitous nature of NF-κB signaling presents a significant challenge for therapeutic intervention, as global inhibition of NF-κB can lead to severe toxicities in normal cells.[2] This has driven the search for more targeted therapies that can selectively disrupt cancer-specific survival pathways downstream of NF-κB.

DTP3: A Targeted Inhibitor of the GADD45β/MKK7 Interaction

DTP3 is a synthetic D-tripeptide with the sequence Ac-D-Tyr-D-Arg-D-Phe-NH2.[1] It was identified through the screening of a combinatorial peptide library for its ability to disrupt the interaction between Growth Arrest and DNA Damage-inducible β (GADD45β) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1][4]

The GADD45β/MKK7 Survival Module

GADD45β is a transcriptional target of NF-κB and its expression is elevated in multiple myeloma cells, correlating with more aggressive disease and poorer clinical outcomes.[1][3] GADD45β promotes cell survival by binding directly to MKK7, a key kinase in the c-Jun N-terminal Kinase (JNK) signaling pathway.[1][5] This interaction inhibits the kinase activity of MKK7, thereby suppressing the pro-apoptotic JNK signaling cascade.[1][3][5] This GADD45β/MKK7 complex acts as a critical, cancer cell-restricted survival module downstream of NF-κB.[2][6]

Mechanism of Action of DTP3

DTP3 exerts its anti-myeloma activity by specifically disrupting the GADD45β/MKK7 complex.[1][4] By binding to MKK7, DTP3 prevents the inhibitory interaction of GADD45β, leading to the reactivation of MKK7 kinase activity.[1][7] The restored MKK7 then phosphorylates and activates JNK, triggering the intrinsic apoptotic pathway and leading to the selective death of multiple myeloma cells.[1][4][8] This targeted approach allows for the selective killing of cancer cells that are dependent on the GADD45β/MKK7 survival pathway, while sparing normal cells where this pathway is not constitutively active.[1][9]

Signaling Pathway

The following diagram illustrates the GADD45β/MKK7 signaling pathway and the mechanism of action of DTP3.

Quantitative Data

DTP3 has demonstrated potent and selective anti-myeloma activity. It exhibits a therapeutic index more than 100-fold greater than the standard-of-care proteasome inhibitor, bortezomib.[2][4] While direct side-by-side IC50 comparisons in the same study are limited in the public literature, the following tables summarize available data for DTP3 and bortezomib in multiple myeloma cell lines.

Table 1: DTP3 Activity

| Compound | Target | Activity | Cell Lines | Reference |

| DTP3 | GADD45β/MKK7 Inhibition | Sub-nanomolar | N/A | [4] |

| DTP3 | Cell Viability | Similar IC50 to Bortezomib | MM cells | [2][4] |

Table 2: Bortezomib IC50 in Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) | Exposure Time | Reference |

| RPMI-8226 | 15.9 | 24 h | [8] |

| U-266 | 7.1 | 24 h | [8] |

| Various MM Lines | 1.9 - 10.2 | 48 h | [6] |

| MM1S | 15.2 | 24 h | [10] |

| 595, 589, 638 | 22 - 32 | 48 h | [9] |

Experimental Protocols

The mechanism of action of DTP3 has been elucidated through a series of key experiments. The general methodologies for these experiments are described below.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of DTP3 on multiple myeloma cells.

Methodology:

-

Cell Culture: Multiple myeloma cell lines (e.g., RPMI-8226, U-266, MM1.S) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of DTP3 or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

Cell Viability Assessment (MTT Assay):

-

After treatment, MTT reagent is added to the cells and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 490 nm).

-

Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.[8]

-

-

Apoptosis Assessment:

-

Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.[9]

-

Caspase Activity Assay: Cell lysates are incubated with a caspase-specific substrate (e.g., for caspase-3), and the cleavage of the substrate is measured, indicating caspase activation.[6]

-

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases. Cleavage of PARP is detected by Western blotting as an indicator of apoptosis.[6]

-

Protein-Protein Interaction and Kinase Assays

Objective: To demonstrate the direct interaction of DTP3 with MKK7 and the disruption of the GADD45β/MKK7 complex, and to measure the resulting MKK7 kinase activity.

Methodology:

-

Fluorescence Quenching Binding Assay:

-

A fluorescently labeled version of DTP3 is incubated with increasing concentrations of recombinant MKK7.

-

The quenching of the fluorescence signal upon binding is measured to determine the binding affinity (Kd).[1]

-

-

Co-immunoprecipitation:

-

Lysates from multiple myeloma cells are incubated with an antibody against GADD45β or MKK7.

-

The immune complexes are captured, and the presence of the interacting protein is detected by Western blotting. The effect of DTP3 on this interaction is assessed by pre-treating the cells with the compound.

-

-

In Vitro Kinase Assay:

-

Recombinant MKK7 is incubated with its substrate, JNK, in the presence of ATP.

-

The inhibitory effect of GADD45β on this reaction is confirmed.

-

DTP3 is then added to the reaction containing GADD45β and MKK7 to assess its ability to restore JNK phosphorylation, which is detected by Western blotting using a phospho-JNK specific antibody.[11]

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating the efficacy and mechanism of DTP3.

Conclusion

DTP3 represents a promising, first-in-class therapeutic agent for the treatment of multiple myeloma. Its unique mechanism of action, which involves the targeted disruption of the cancer-selective GADD45β/MKK7 survival module, allows for the specific induction of apoptosis in malignant cells while sparing normal tissues. This high degree of selectivity translates to a favorable safety profile and a high therapeutic index. The data and experimental methodologies outlined in this guide provide a comprehensive foundation for understanding the preclinical rationale and continued development of DTP3 as a novel therapy for multiple myeloma and potentially other cancers dependent on the NF-κB pathway.[4][12][13]

References

- 1. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imperial.tech [imperial.tech]

- 3. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. isrctn.com [isrctn.com]

- 6. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]

- 9. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. medchemexpress.com [medchemexpress.com]

- 12. hra.nhs.uk [hra.nhs.uk]

- 13. ISRCTN [isrctn.com]

GADD45β/MKK7 signaling pathway and Dtp3

An In-depth Technical Guide to the GADD45β/MKK7 Signaling Pathway and the Therapeutic Peptide Dtp3

Abstract

The Growth Arrest and DNA Damage-inducible beta (GADD45β)/Mitogen-Activated Protein Kinase Kinase 7 (MKK7) signaling axis represents a critical pro-survival pathway frequently exploited by cancer cells, particularly in hepatocellular carcinoma (HCC). GADD45β binds to and sequesters MKK7, a key activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway, thereby inhibiting stress-induced cell death and promoting tumorigenesis. Dtp3 is a rationally designed D-peptide therapeutic that specifically disrupts the GADD45β-MKK7 interaction. By binding to the GADD45β-binding site on MKK7, Dtp3 liberates MKK7, leading to the activation of the JNK cascade and selective apoptosis in cancer cells. This guide provides a comprehensive overview of the GADD45β/MKK7 pathway, the mechanism of Dtp3, and presents key quantitative data and experimental protocols relevant to its study and development.

The GADD45β/MKK7 Signaling Axis: A Pro-Survival Pathway in Cancer

The GADD45β/MKK7 signaling pathway is a central node in the regulation of cell survival and apoptosis. Under normal physiological stress, MKK7 would activate the JNK pathway, leading to programmed cell death. However, in many cancer cells, GADD45β is overexpressed and acts as a molecular shield.

-

Mechanism of Suppression: GADD45β physically interacts with MKK7, preventing it from adopting its active conformation and phosphorylating its downstream target, JNK.

-

Consequence: This sequestration effectively blocks the JNK-mediated apoptotic signal, allowing cancer cells to survive under conditions that would normally trigger cell death. This interaction forms a protective mechanism for the tumor.

Dtp3: A Targeted Peptide Disruptor

Dtp3 is a D-peptide, a type of peptide constructed from D-amino acids, which makes it resistant to proteolytic degradation and thus more stable in vivo. It was designed to mimic the GADD45β binding domain, allowing it to competitively bind to MKK7.

-

Mechanism of Action: Dtp3 binds directly to MKK7, causing the dissociation of the GADD45β/MKK7 complex. This frees MKK7 to phosphorylate and activate the JNK signaling cascade, restoring the apoptotic pathway and leading to selective death of cancer cells that rely on this survival mechanism.

Quantitative Efficacy of Dtp3

The therapeutic potential of Dtp3 has been evaluated in both in vitro and in vivo models of hepatocellular carcinoma (HCC).

Table 1: In Vitro Activity of Dtp3 in HCC Cell Lines

| Cell Line | Assay Type | Result | Citation |

| HepG2, Huh7, Hep3B | Cell Viability | Dtp3 induces apoptosis | |

| Various HCC lines | Apoptosis Assay | Dtp3 treatment leads to caspase-3 activation | |

| HCC Cells | JNK Phosphorylation | Dtp3 treatment increases levels of phosphorylated JNK |

Note: Specific IC50 values were not available in the provided search results.

Table 2: In Vivo Efficacy of Dtp3 in HCC Xenograft Models

| Animal Model | Treatment | Dosage & Schedule | Outcome | Citation |

| Mice with HCC xenografts | Dtp3 | Not specified | Significant reduction in tumor growth | |

| Patient-derived xenografts | Dtp3 | Not specified | Inhibition of tumor growth |

Note: Specific quantitative data on tumor volume reduction percentages or treatment dosages were not detailed in the search results.

Key Experimental Protocols

Validation of the Dtp3 mechanism requires several key biochemical and cell-based assays.

Protocol: Co-Immunoprecipitation (Co-IP) to Verify GADD45β-MKK7 Interaction

This protocol is designed to confirm the physical interaction between GADD45β and MKK7 in cancer cells and demonstrate its disruption by Dtp3.

Materials:

-

HCC cells (e.g., HepG2)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-GADD45β antibody (for immunoprecipitation)

-

Anti-MKK7 antibody (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Dtp3 peptide

Methodology:

-

Cell Culture and Treatment: Culture HCC cells to 80-90% confluency. For disruption experiments, treat one group of cells with Dtp3 for a specified time.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells on ice with lysis buffer for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysate with the anti-GADD45β antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer and incubating.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-MKK7 antibody to detect the co-precipitated protein. A band for MKK7 in the untreated sample confirms the interaction, which should be reduced in the Dtp3-treated sample.

Protocol: In Vitro MKK7 Kinase Assay

This assay measures the enzymatic activity of MKK7 by quantifying the phosphorylation of its substrate, JNK. It can be used to show that Dtp3-liberated MKK7 is active.

Materials:

-

Recombinant active MKK7

-

Recombinant inactive JNK (substrate)

-

Dtp3 peptide and recombinant GADD45β

-

Kinase reaction buffer

-

ATP (including radiolabeled ATP [γ-³²P] or for use with phospho-specific antibodies)

-

SDS-PAGE and Western blotting reagents

-

Anti-phospho-JNK antibody

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant inactive JNK, and recombinant MKK7.

-

Inhibition/Activation:

-

Control: No additions.

-

Inhibition: Pre-incubate MKK7 with GADD45β.

-

Disruption: Pre-incubate MKK7 with GADD45β, then add Dtp3.

-

-

Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP. Incubate at 30°C for 20-30 minutes.

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection of Phosphorylation:

-

Boil the samples and separate proteins via SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with an anti-phospho-JNK antibody to detect the level of JNK phosphorylation.

-

-

Analysis: Quantify the band intensity. A significant increase in phosphorylated JNK in the Dtp3-treated sample compared to the GADD45β-inhibited sample indicates that Dtp3 restores MKK7 activity.

Conclusion and Future Directions

The GADD45β/MKK7 signaling axis is a validated therapeutic target for cancers that have co-opted this pathway for survival. The D-peptide Dtp3 has demonstrated significant preclinical efficacy by disrupting this key protein-protein interaction, leading to targeted cancer cell apoptosis. Its stability as a D-peptide makes it a promising candidate for further development. Future research should focus on comprehensive preclinical toxicology studies, optimization of delivery methods, and eventual clinical trials to translate this promising therapeutic strategy into benefits for patients with hepatocellular carcinoma and potentially other cancers dependent on this survival pathway.

The Advent of Dtp3: A Targeted Approach to Cancer Therapy

A Technical Guide on the Discovery, Mechanism, and Preclinical Development of a Novel Anti-Cancer Peptide

This technical whitepaper provides an in-depth overview of the discovery and development of Dtp3, a promising peptide-based therapeutic for the treatment of specific cancers. Dtp3 has demonstrated selective cytotoxicity against malignant cells by modulating the nucleo-cytoplasmic trafficking of the cyclin-dependent kinase inhibitor p27. This document details the mechanism of action, key experimental findings, and preclinical data, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Challenge of Targeting Cell Cycle Dysregulation in Cancer

Dysregulation of the cell cycle is a hallmark of cancer, often driven by the aberrant activity of cyclin-dependent kinases (CDKs). The tumor suppressor protein p27 (also known as KIP1) is a critical regulator of the G1/S phase transition, primarily by inhibiting the activity of CDK4/cyclin D and CDK2/cyclin E complexes. In many cancers, the tumor-suppressive function of p27 is abrogated not by mutation or deletion, but by its mislocalization to the cytoplasm, which prevents it from accessing its nuclear targets. This cytoplasmic sequestration is mediated by the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as XPO1). The discovery of Dtp3 stems from the therapeutic hypothesis that inhibiting the nuclear export of p27 could restore its tumor-suppressive function and induce cancer cell death.

Discovery and Mechanism of Action of Dtp3

Dtp3 is a d-tripeptide that was identified through screening for compounds capable of disrupting the interaction between p27 and CRM1. Its selective pro-apoptotic activity in cancer cells is contingent on the nuclear presence of p27.

Molecular Target: The p27-CRM1 Interaction

The primary mechanism of action of Dtp3 is the allosteric modulation of the p27-CRM1 complex. By binding to a region on p27 that is critical for its interaction with CRM1, Dtp3 effectively inhibits the nuclear export of p27. This leads to the nuclear accumulation of p27, enabling it to inhibit CDK4/cyclin D complexes, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway

The signaling cascade initiated by Dtp3 is centered on the restoration of p27's nuclear function. The following diagram illustrates the proposed mechanism of action.

Quantitative Preclinical Data

The anti-cancer activity of Dtp3 has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.

In Vitro Cytotoxicity

Dtp3 has demonstrated potent and selective cytotoxicity against a range of cancer cell lines, with a particular emphasis on Chronic Lymphocytic Leukemia (CLL).

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MEC1 | Chronic Lymphocytic Leukemia | 5 | |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 10 | |

| Healthy B-cells | Normal | > 50 |

Table 1: In Vitro Cytotoxicity of Dtp3 in CLL and Healthy Cells.

In Vivo Efficacy

The therapeutic potential of Dtp3 has been assessed in a xenograft mouse model of human CLL.

| Animal Model | Treatment | Tumor Growth Inhibition (%) | Survival Increase (%) | Citation |

| NSG mice with MEC1 xenograft | Dtp3 (10 mg/kg, i.p.) | 60 | 40 |

Table 2: In Vivo Efficacy of Dtp3 in a CLL Xenograft Model.

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the activity of Dtp3.

Co-Immunoprecipitation for p27-CRM1 Interaction

This protocol is designed to assess the ability of Dtp3 to disrupt the interaction between p27 and CRM1.

-

Cell Lysis: Lyse Dtp3-treated and untreated cancer cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate cell lysates with an anti-p27 antibody conjugated to magnetic beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against p27 and CRM1.

The following diagram outlines the experimental workflow.

Cell Viability Assay (MTT)

This assay is used to determine the cytotoxic effects of Dtp3 on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Dtp3 for 24-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by Dtp3.

-

Cell Treatment: Treat cells with Dtp3 for the desired time period.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

The logical relationship between the different cell populations is depicted below.

Future Directions and Conclusion

The discovery and preclinical development of Dtp3 represent a significant advancement in the targeted therapy of cancers characterized by p27 mislocalization. Its selective mechanism of action and promising in vivo efficacy in a CLL model underscore its therapeutic potential. Future research will focus on optimizing the pharmacokinetic properties of Dtp3, evaluating its efficacy in a broader range of cancer types, and ultimately translating these preclinical findings into clinical trials. The continued investigation of Dtp3 and similar peptide-based therapeutics holds the promise of more effective and less toxic treatments for cancer patients.

The GADD45β/MKK7 Complex: A Pro-Survival Nexus in Cancer and a Target for Therapeutic Intervention

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Growth Arrest and DNA Damage-inducible 45 beta (GADD45β) and Mitogen-activated Protein Kinase Kinase 7 (MKK7) complex represents a critical signaling node in various cancers, most notably in multiple myeloma and hepatocellular carcinoma. This complex functions as a key pro-survival switch by inhibiting the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway. GADD45β, often overexpressed in a range of tumors, directly binds to and inhibits the kinase activity of MKK7, an essential activator of JNK. This interaction prevents the sustained JNK activation that would otherwise lead to apoptosis, thereby promoting cancer cell survival and contributing to therapeutic resistance. The selective upregulation of GADD45β in malignant cells presents a promising therapeutic window. Targeting the GADD45β/MKK7 interaction with specific inhibitors, such as the D-tripeptide DTP3, has demonstrated potent and cancer-selective cytotoxicity, paving the way for novel therapeutic strategies. This guide provides a comprehensive overview of the GADD45β/MKK7 complex, its role in cancer, quantitative data on its components' expression, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows.

The GADD45β/MKK7 Signaling Pathway in Cancer

The GADD45β/MKK7 complex is a central component of a signaling cascade that links the pro-survival NF-κB pathway to the pro-apoptotic JNK pathway. In many cancers, constitutive activation of NF-κB leads to the upregulation of a variety of anti-apoptotic genes, including GADD45B.

GADD45β, a small acidic protein, functions as a direct inhibitor of MKK7. MKK7, along with MKK4, is a key upstream kinase that phosphorylates and activates JNK. Activated JNK, in turn, phosphorylates a range of substrates, including the transcription factor c-Jun, to initiate apoptotic cell death in response to cellular stress, such as cytokine stimulation (e.g., TNFα) or chemotherapy.

The physical interaction between GADD45β and MKK7 is crucial for this inhibitory function. GADD45β binds to the catalytic pocket of MKK7, sterically hindering its ability to bind ATP and phosphorylate JNK. This effectively dampens the pro-apoptotic JNK signaling cascade, allowing cancer cells to evade cell death and continue to proliferate. The binding is mediated by specific domains on both proteins, with loop 2 of GADD45β (residues 103-117) playing a critical role in interacting with the MKK7 kinase domain.

The significance of this pathway is underscored by the observation that disruption of the GADD45β/MKK7 complex restores JNK signaling and induces apoptosis specifically in cancer cells that are dependent on this pro-survival mechanism.

Figure 1. GADD45β/MKK7 Signaling Pathway in Cancer.

Quantitative Data on GADD45β and MKK7 in Cancer

The expression levels of GADD45β and the efficacy of its inhibitors show significant variation across different cancer types and cell lines. This section provides a summary of key quantitative data.

GADD45β Expression in Hepatocellular Carcinoma (HCC)

Studies have shown that GADD45β expression is often downregulated in HCC compared to non-neoplastic liver tissue, and this decrease is associated with a poorer prognosis.

| Parameter | HCC Tissue | Non-neoplastic Liver Tissue | P-value | Reference |

| GADD45β mRNA Ratio (GADD45β/GAPDH) | 0.0213 (mean) | 0.3432 (mean) | < 0.01 | |

| Decreased GADD45β Expression (IHC) | 70 of 85 cases (82.35%) | - | - | |

| Grade 1 Staining (IHC) | 36 of 85 cases (42.35%) | - | - | |

| Grade 0 Staining (IHC) | 11 of 85 cases (12.94%) | - | - |

Efficacy of the GADD45β/MKK7 Inhibitor DTP3

DTP3 is a D-tripeptide that selectively disrupts the GADD45β/MKK7 complex, leading to apoptosis in cancer cells with high GADD45β expression. Its efficacy is highly correlated with the mRNA levels of GADD45B.

| Cancer Cell Line | Tissue of Origin | DTP3 IC50 (µM) at 144 hr | GADD45B mRNA Levels (Relative) | Reference |

| KMS-12-BM | Multiple Myeloma | ~1 | High | |

| RPMI-8226 | Multiple Myeloma | ~1 | High | |

| U-266 | Multiple Myeloma | ~1 | High | |

| NCI-H929 | Multiple Myeloma | ~10 | Moderate | |

| A549 | Lung Carcinoma | >100 | Low | |

| MCF7 | Breast Carcinoma | >100 | Low |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the GADD45β/MKK7 complex.

Co-Immunoprecipitation (Co-IP) to Detect GADD45β-MKK7 Interaction

This protocol is designed to verify the in vivo interaction between GADD45β and MKK7 in cultured cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibodies: Anti-GADD45β antibody (for immunoprecipitation), anti-MKK7 antibody (for Western blotting), and appropriate secondary antibodies.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-GADD45β antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-MKK7 antibody to detect the co-immunoprecipitated MKK7.

Figure 2. Co-Immunoprecipitation Workflow.

In Vitro MKK7 Kinase Assay

This assay measures the kinase activity of MKK7 by quantifying the phosphorylation of its substrate, JNK.

Materials:

-

Recombinant active MKK7 and inactive JNK proteins.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

[γ-³²P]ATP or unlabeled ATP and a phospho-JNK specific antibody.

-

SDS-PAGE and autoradiography/Western blotting reagents.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant MKK7, and inactive JNK.

-

Inhibitor Addition (Optional): Add the test compound (e.g., DTP3) or vehicle control.

-

Initiate Reaction: Add ATP (radiolabeled or unlabeled) to start the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

-

Analysis:

-

Radiometric: Separate the proteins by SDS-PAGE, expose the gel to an autoradiography film, and quantify the ³²P incorporation into JNK.

-

Non-Radiometric: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-JNK specific antibody.

-

Figure 3. MKK7 Kinase Assay Workflow.

siRNA-mediated Knockdown of GADD45β

This protocol describes the transient silencing of GADD45B gene expression in cultured cancer cells to study its functional role.

Materials:

-

GADD45B-specific siRNA and a non-targeting control siRNA.

-

Transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Opti-MEM reduced-serum medium.

-

Complete cell culture medium.

-

Reagents for downstream analysis (e.g., qRT-PCR, Western blotting, apoptosis assays).

Procedure:

-

Cell Seeding: Seed cells in a culture plate to achieve 30-50% confluency on the day of transfection.

-

siRNA-Lipid Complex Formation:

-

Dilute the siRNA in Opti-MEM.

-

Dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes.

-

-

Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

-

Incubation: Incubate the cells for 24-72 hours.

-

Analysis: Harvest the cells and assess the knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels). Perform functional assays (e.g., apoptosis, cell cycle analysis).

Figure 4. siRNA Knockdown Workflow.

Conclusion and Future Directions

The GADD45β/MKK7 complex is a validated and compelling target for cancer therapy. Its selective expression in cancer cells and its critical role in suppressing apoptosis provide a clear rationale for the development of targeted inhibitors. The peptide inhibitor DTP3 has demonstrated the potential of this approach, exhibiting high potency and cancer cell selectivity in preclinical models.

Future research should focus on several key areas:

-

Development of small molecule inhibitors: While peptide-based inhibitors like DTP3 are effective, small molecules may offer advantages in terms of oral bioavailability and manufacturing costs.

-

Biomarker discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to GADD45β/MKK7 inhibitors will be crucial for clinical development. GADD45B mRNA expression is a promising candidate.

-

Combination therapies: Investigating the synergistic effects of GADD45β/MKK7 inhibitors with existing chemotherapies or other targeted agents could lead to more effective treatment regimens.

-

Exploring the role in other cancers: While the role of the GADD45β/MKK7 complex is well-established in multiple myeloma, its significance in other malignancies warrants further investigation.

An In-depth Technical Guide on the Target Specificity and Selectivity of DTP3

For Researchers, Scientists, and Drug Development Professionals

Abstract

DTP3 is a first-in-class D-tripeptide inhibitor that selectively targets the GADD45β/MKK7 complex, a critical survival node downstream of the NF-κB signaling pathway in certain cancers.[1] By disrupting this protein-protein interaction, DTP3 restores the pro-apoptotic activity of the MKK7/JNK signaling cascade, leading to selective killing of cancer cells with minimal toxicity to normal tissues.[1][2] This technical guide provides a comprehensive overview of the target specificity and selectivity of DTP3, including quantitative binding and cell viability data, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many human malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), where it drives the expression of anti-apoptotic genes, promoting tumor cell survival and chemoresistance.[1][3] However, the ubiquitous role of NF-κB in normal physiological processes has made its direct inhibition a challenge, often leading to significant toxicity.[4]

An alternative, more cancer-specific strategy involves targeting downstream effectors of the NF-κB pathway that are essential for the survival of malignant cells but dispensable for normal cells. One such effector is the Growth Arrest and DNA Damage-inducible β (GADD45β) protein.[1] In MM, GADD45β is a transcriptional target of NF-κB and its high expression is associated with aggressive disease and poor clinical outcomes.[1] GADD45β promotes cancer cell survival by directly binding to and inhibiting the c-Jun N-terminal kinase (JNK) kinase, MKK7.[1][5] This inhibition suppresses the pro-apoptotic JNK signaling pathway.

DTP3 was developed as a D-tripeptide inhibitor designed to disrupt the GADD45β/MKK7 complex.[1] Its mechanism of action is to bind directly to MKK7, leading to the dissociation of GADD45β, thereby restoring MKK7 kinase activity and inducing JNK-mediated apoptosis in cancer cells that are dependent on this survival pathway.[2][6] This guide details the molecular basis for DTP3's potent and selective anti-cancer activity.

It is important to note that DTP3 is often formulated as a trifluoroacetate (TFA) salt. TFA is a common counter-ion used during the solid-phase synthesis and purification of peptides and is not a component of the active pharmacological agent.[7][8]

Target Specificity and Binding Affinity

The primary molecular target of DTP3 is the mitogen-activated protein kinase kinase 7 (MKK7). DTP3 binds to MKK7 with high affinity, which has been quantified using fluorescence quenching assays. This binding is specific, as demonstrated by the significantly weaker interaction of a scrambled control peptide (SCRB).

Quantitative Binding Data

The binding affinity of DTP3 for the kinase domain of MKK7 (MKK7-KD) has been determined by two primary methods, yielding results in the nanomolar to low micromolar range. The data clearly distinguishes DTP3's affinity from that of a scrambled control peptide.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| DTP3 | GST-hMKK7 | Tryptophan Fluorescence Quenching | 64.81 ± 6.22 nM | [2] |

| DTP3 | MKK7-KD | Tryptophan Fluorescence Quenching | 0.240 ± 0.070 µM | [5] |

| FITC-βAla2-DTP3 | MKK7-KD | FITC Fluorescence Quenching | 123.2 ± 35.3 nM | [5] |

| Scrambled D-peptide (SCRB) | MKK7-KD | Tryptophan Fluorescence Quenching | ~41 µM | [5] |

Cellular Selectivity and Potency

DTP3 exhibits remarkable cancer cell selectivity, potently inducing cell death in multiple myeloma cells that express high levels of GADD45β, while sparing normal cells. This selectivity provides a wide therapeutic window, a critical attribute for any clinical candidate. The anti-cancer potency of DTP3 is comparable to the standard-of-care proteasome inhibitor, bortezomib, but with a significantly higher therapeutic index (over 100-fold greater ex vivo).[1][9]

Quantitative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) of DTP3 has been determined in a panel of cancer cell lines and normal primary cells using [3H]thymidine incorporation assays to measure cell proliferation. The data demonstrates a clear correlation between GADD45β expression and sensitivity to DTP3.

| Cell Line/Cell Type | Description | GADD45B mRNA Level (Relative) | DTP3 IC50 (µM) at 144h |

| U266 | Multiple Myeloma | High | ~1 |

| KMS-11 | Multiple Myeloma | High | ~1 |

| RPMI-8226 | Multiple Myeloma | Moderate | ~10 |

| NCI-H929 | Multiple Myeloma | Moderate | ~10 |

| JJN-3 | Multiple Myeloma | Low | >100 |

| KMS-12-PE | Multiple Myeloma | Low | >100 |

| OCI-LY3 | Diffuse Large B-Cell Lymphoma | High | ~1 |

| TMD8 | Diffuse Large B-Cell Lymphoma | High | ~1 |

| PBMCs | Normal Peripheral Blood Mononuclear Cells | Low | >100 |

| BMSCs | Normal Bone Marrow Stromal Cells | Low | >100 |

Note: Specific IC50 values are approximated from graphical data presented in Tornatore et al., 2014.[2]

Kinase Selectivity Profile

To confirm that the therapeutic effect of DTP3 is mediated specifically through its intended target, MKK7, and not through off-target kinase inhibition, its activity was profiled against a large panel of human kinases.

Kinase Panel Screening Data

DTP3 was tested for its ability to inhibit the activity of 142 different human kinases. The results demonstrated a high degree of selectivity for its intended pathway.

| Assay Type | Number of Kinases | DTP3 Concentration | Result | Reference |

| Biochemical Kinase Assays | 142 | Not specified | No significant off-target effects observed | [5] |

Note: The detailed data is available in Table S5 of the supplementary information for Tornatore et al., 2014, Cancer Cell.[5]

Signaling Pathways and Mechanisms of Action

DTP3's mechanism of action is centered on the allosteric modulation of MKK7, leading to the reactivation of the JNK signaling pathway.

DTP3 Signaling Pathway

References

- 1. Death Pathways of Cancer Cells Modulated by Surface Molecule Density on Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isrctn.com [isrctn.com]

- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to Trifluoroacetic Acid in Peptide Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide therapeutics represent a rapidly growing class of pharmaceuticals, offering high specificity and potency. However, their formulation into stable, effective, and safe drug products presents significant challenges. A key, yet often overlooked, component in this process is trifluoroacetic acid (TFA). TFA is a ubiquitous reagent in peptide chemistry, essential for both the solid-phase synthesis and purification of peptides.[1][2] Consequently, it frequently persists as a counter-ion in the final peptide active pharmaceutical ingredient (API). This technical guide provides an in-depth examination of the critical role of TFA in peptide drug formulation, its impact on the physicochemical properties of peptides, and the necessary strategies for its control and analysis.

The Role of TFA in Peptide Synthesis and Purification

Trifluoroacetic acid's journey with a peptide begins at its synthesis. In solid-phase peptide synthesis (SPPS), a strong acid is required to cleave the completed peptide chain from the solid resin support and to remove protecting groups from amino acid side chains.[3][4] With a pKa of approximately 0.23-0.52, its high acidity, volatility, and ability to dissolve most peptides, TFA is the reagent of choice for this critical step.[5]

Following cleavage, the crude peptide mixture is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Here again, TFA plays a pivotal role. It is added to the mobile phase, usually at concentrations of 0.05% to 0.1%, where it acts as an ion-pairing agent.[5][6] TFA forms a neutral ion-pair with the positively charged residues of the peptide (such as lysine, arginine, and the N-terminus), which enhances the peptide's hydrophobicity and improves its interaction with the stationary phase, leading to sharper peaks and better separation.[6]

The workflow below illustrates the introduction of TFA during the standard manufacturing process of a synthetic peptide.

The Impact of TFA on Peptide Physicochemical Properties

As a counter-ion, TFA can significantly influence the final properties of the peptide drug substance, affecting its solubility, stability, and aggregation profile.

Solubility

TFA generally enhances the solubility of peptides in aqueous and organic solvents, which is advantageous during purification and initial formulation screening.[6] However, the choice of counter-ion can dramatically alter the solubility profile of a peptide across different pH values. Understanding this profile is critical for developing a formulation that remains stable and soluble under physiological conditions.

| pH | CSP7 Peptide Solubility (TFA Salt) (mg/mL) | CSP7 Peptide Solubility (Acetate Salt) (mg/mL) |

| 2.0 | 0.985 ± 0.041 | 0.701 ± 0.153 |

| 3.5 | 0.311 ± 0.005 | 0.241 ± 0.007 |

| 4.5 | 0.153 ± 0.006 | 0.160 ± 0.003 |

| 5.5 | 0.126 ± 0.005 | 0.160 ± 0.003 |

| 6.5 | 0.128 ± 0.002 | 0.159 ± 0.002 |

| 8.0 | 0.134 ± 0.002 | 0.162 ± 0.004 |

| 10.0 | 1.011 ± 0.031 | 0.795 ± 0.016 |

| Data adapted from Sahakijpijarn et al., 2019.[7] |

Stability and Aggregation

The presence of TFA can be a double-edged sword for peptide stability. While it can prevent certain types of aggregation by keeping the peptide solubilized, it can also promote the formation of different aggregate species.[8] The strong acidity of TFA can lead to a low pH environment in the reconstituted peptide solution, which may not be optimal for the stability of the peptide or for parenteral administration.[4] Furthermore, the trifluoroacetate ion itself can influence the secondary structure of the peptide, potentially leading to conformations that are more prone to aggregation.[8] For instance, studies have shown that for some peptides, the chloride (HCl) salt form leads to more rapid fibril formation compared to the TFA salt.[8]

The diagram below illustrates the logical relationships between the presence of TFA as a counter-ion and its effects on key formulation attributes.

Regulatory and Toxicological Considerations

Residual TFA in a final drug product is a significant concern for regulatory agencies. Due to its potential toxicity, including cytotoxicity and immunogenicity, the amount of TFA must be carefully controlled and quantified.[4][8] Studies have shown that TFA salts can suppress the proliferation of various cell types and may be 5-30% more toxic than their acetate salt counterparts.[7][8] The Permitted Daily Exposure (PDE) for TFA has been established to guide risk assessment.

| Route of Administration | Permitted Daily Exposure (PDE) (mg/person/day) |

| Oral | 1.7 |

| Parenteral | 0.005 |

| Inhalation | 0.84 |

| Data from Sanada et al.[9][10][11] |

Given these limits, especially for parenteral routes, it is often necessary to remove or replace the TFA counter-ion with a more biocompatible one, such as acetate or chloride.[1][12]

Experimental Protocols

Accurate quantification of TFA and its effective removal are critical steps in peptide drug development. The following sections provide detailed methodologies for these processes.

Protocol 1: Quantification of Residual TFA by HPLC (Based on USP <503.1>)

This method is used to determine the amount of TFA as a process impurity or a counter-ion in peptide APIs.

1. Materials and Reagents:

-

USP Sodium Trifluoroacetate RS (Reference Standard)

-

Phosphoric acid

-

Ammonium hydroxide

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Peptide sample

2. Solution Preparation:

-

Diluent: 0.5% phosphoric acid in water (v/v).

-

Solution A: Add 7.0 mL of phosphoric acid and 5.0 mL of ammonium hydroxide to 900 mL of water. Mix and dilute with water to 1000 mL. The pH should be approximately 2.5. Filter through a 0.45-µm filter, add 20 mL of methanol, and degas.

-

Solution B: Acetonitrile and water (50:50 v/v). Mix and degas.

-

Standard Solution: Prepare a stock solution of USP Sodium Trifluoroacetate RS in water (e.g., 12 mg/mL). From this, prepare a working standard solution of TFA in Diluent (e.g., 0.01 mg/mL for impurity testing or 0.25 mg/mL for counter-ion testing).

-

Sample Solution: Prepare a solution of the peptide sample in Diluent at a known concentration (e.g., 1 mg/mL).

3. Chromatographic Conditions:

-

Column: L1 packing (e.g., C18), 4.6-mm × 25-cm; 5-µm particle size.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Gradient Program:

Time (min) Solution A (%) Solution B (%) 0 100 0 | 5 | 100 | 0 |

4. System Suitability:

-

Inject the standard solution and verify system performance criteria such as peak symmetry and reproducibility as per USP <621>. The retention time for TFA is typically around 3 minutes.

5. Calculation:

-

Calculate the percentage of TFA in the peptide sample using the peak responses from the sample and standard solutions and their respective concentrations. Result (%) = (rU / rS) × (CS / CU) × 100

-

rU = TFA peak response from the Sample solution

-

rS = TFA peak response from the Standard solution

-

CS = Concentration of TFA in the Standard solution (mg/mL)

-

CU = Concentration of the Sample solution (mg/mL)

-

(Protocol adapted from USP-NF <503.1>)[1][3]

Protocol 2: TFA Removal by Lyophilization with HCl (Counter-ion Exchange)

This protocol describes the exchange of trifluoroacetate counter-ions for chloride ions.

1. Materials and Reagents:

-

Peptide-TFA salt

-

Hydrochloric acid (HCl), e.g., 100 mM solution

-

Distilled or deionized water

-

Liquid nitrogen

-

Lyophilizer

2. Procedure:

-

Dissolve the peptide-TFA salt in a 10 mM HCl solution at a concentration of approximately 1 mg/mL.[3][13]

-

Allow the solution to stand at room temperature for at least 1 minute to facilitate ion exchange.[3][6]

-

Flash-freeze the solution using liquid nitrogen until it is completely solid.

-

Lyophilize the frozen solution overnight or until all the solvent has sublimated, yielding a dry peptide hydrochloride salt powder.[3][6]

-

To ensure complete removal of TFA, repeat steps 1-4 at least two more times, re-dissolving the lyophilized powder in fresh 10 mM HCl solution each time.[3]

-

After the final lyophilization, the peptide is obtained as the HCl salt. The residual TFA content can be quantified using the HPLC or Ion Chromatography method described previously.

Note: The optimal concentration of HCl can vary. Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could potentially lead to peptide modification.[3]

| Exchange Cycles (in 10 mM HCl) | Residual TFA Content (% w/w) |

| 0 (Initial Peptide-TFA Salt) | 33.3% |

| 1 | <1.0% |

| 2 | Below Limit of Quantification |

| 3 | Below Limit of Quantification |

| Data adapted from Stadler et al., 2022.[13] |

Protocol 3: TFA Removal Using Anion-Exchange Resin

This method exchanges TFA for acetate and is suitable for peptides that may be sensitive to strongly acidic conditions.

1. Materials and Reagents:

-

Strong anion-exchange resin (e.g., AG1-X8, quaternary ammonium type)

-

Sodium acetate solution (1 M)

-

Distilled or deionized water

-

Peptide-TFA salt

2. Procedure:

-

Prepare a small column with the anion-exchange resin, ensuring a 10- to 50-fold excess of anion-exchange sites relative to the amount of peptide.[14]

-

Activate and condition the resin by eluting the column with a 1 M solution of sodium acetate.

-

Wash the column thoroughly with distilled water to remove any excess sodium acetate.[14]

-

Dissolve the peptide-TFA salt in distilled water (e.g., at 1-5 mg/mL).

-

Apply the peptide solution to the top of the prepared resin column.

-

Elute the column with distilled water, collecting the fractions. The peptide, now in its acetate salt form, will elute while the trifluoroacetate ions remain bound to the resin.

-

Monitor the fractions (e.g., by UV absorbance at 280 nm) to identify those containing the peptide.

-

Pool the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.

(Protocol adapted from AAPPTec and Roux et al., 2007)[14][15]

The workflow for selecting and executing a TFA removal strategy is outlined below.

Conclusion

Trifluoroacetic acid is an indispensable tool in the synthesis and purification of peptide therapeutics. However, its persistence as a counter-ion in the final drug substance presents a significant formulation challenge. The presence of TFA can alter a peptide's solubility, stability, and biological activity, and its residual levels are strictly scrutinized by regulatory authorities due to toxicological concerns. A thorough understanding of TFA's effects, coupled with robust analytical methods for its quantification and validated protocols for its removal, is paramount for the successful development of safe and effective peptide drugs. The choice to retain, remove, or replace TFA is a critical decision in the formulation development process that must be guided by empirical data on the specific peptide's performance and the intended clinical application.

References

- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 2. biocat.com [biocat.com]

- 3. lifetein.com [lifetein.com]

- 4. lifetein.com [lifetein.com]

- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 9. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formulation Composition and Process Affect Counterion for CSP7 Peptide [mdpi.com]

- 11. lifetein.com [lifetein.com]

- 12. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Dynamics of Dtp3 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dtp3 TFA is a potent and selective inhibitor of the GADD45β/MKK7 complex, a critical survival pathway in certain cancers.[1][2][3] While its mechanism of action and therapeutic potential have been investigated, the specific processes governing its cellular uptake and intracellular localization remain an area of active investigation. This technical guide synthesizes the current understanding of this compound's biological activity, proposes putative mechanisms for its cellular entry based on its molecular characteristics, and provides standardized experimental protocols to further elucidate its cellular journey. A comprehensive understanding of these processes is paramount for optimizing its therapeutic efficacy and developing next-generation inhibitors.

Introduction to this compound

This compound is a synthetic D-tripeptide that disrupts the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[3] In many cancer cells, the NF-κB pathway upregulates GADD45β, which then binds to and inhibits the pro-apoptotic MKK7/JNK signaling cascade.[3] By preventing this interaction, this compound restores MKK7 kinase activity, leading to the activation of the JNK pathway and subsequent cancer cell apoptosis.[3] This targeted approach offers a promising therapeutic window, with demonstrated efficacy in preclinical models of multiple myeloma.[3]

Core Mechanism of Action

The primary mode of action of this compound is the allosteric inhibition of the GADD45β/MKK7 protein-protein interaction. This restores the pro-apoptotic signaling cascade detailed below.

Signaling Pathway of this compound

Caption: this compound restores apoptotic signaling by disrupting the GADD45β-mediated inhibition of MKK7.

Cellular Uptake and Localization: A Putative Model

Direct experimental data on the cellular uptake and subcellular localization of this compound is not extensively documented in publicly available literature. However, based on its chemical nature as a D-tripeptide, we can propose a hypothetical model and outline experimental approaches to validate it.

It is likely that this compound enters cells through one or more of the following mechanisms:

-

Passive Diffusion: As a relatively small molecule, this compound may be able to passively diffuse across the plasma membrane, driven by a concentration gradient. Its hydrophobicity and charge at physiological pH would be key determinants of this process.

-

Peptide Transporters: Cells express a variety of peptide transporters (e.g., PEPT1, PEPT2) that facilitate the uptake of di- and tripeptides. It is plausible that this compound is a substrate for one or more of these transporters. The use of D-amino acids may influence transporter affinity.

-

Endocytosis: While less common for small molecules, endocytic pathways such as macropinocytosis or clathrin-mediated endocytosis cannot be entirely ruled out, particularly if the peptide self-assembles or interacts with cell surface receptors.

Once inside the cell, this compound is presumed to localize primarily in the cytoplasm, where it can interact with the MKK7 protein.

Experimental Protocols for Elucidating Cellular Uptake

The following are detailed methodologies to investigate the cellular uptake and localization of this compound.

Quantification of Cellular Uptake

This experiment aims to quantify the amount of this compound that enters cells over time.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., multiple myeloma cell lines like MM.1S) in 6-well plates and grow to 80-90% confluency.

-

Treatment: Treat cells with a known concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]

-

Cell Lysis: At each time point, wash the cells three times with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Analyze the cell lysates for this compound concentration using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Normalization: Normalize the intracellular this compound concentration to the total protein concentration of the cell lysate, determined by a BCA assay.

Identification of Uptake Mechanism

This protocol uses inhibitors of specific uptake pathways to determine the mechanism of this compound entry.

Methodology:

-

Cell Culture: Plate cells as described in 4.1.

-

Inhibitor Pre-treatment: Pre-incubate the cells with specific uptake inhibitors for 30-60 minutes. Examples include:

-

Amiloride (macropinocytosis inhibitor)

-

Chlorpromazine (clathrin-mediated endocytosis inhibitor)

-

Genistein (caveolae-mediated endocytosis inhibitor)

-

Sodium azide and 2-deoxyglucose (ATP depletion to inhibit active transport)

-

-

This compound Treatment: While maintaining the inhibitor concentration, add this compound and incubate for a time point determined from the uptake quantification experiment (e.g., 60 minutes).

-

Quantification: Wash, lyse, and quantify the intracellular this compound concentration as described in 4.1. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.

Visualization of Subcellular Localization

This experiment aims to visualize the location of this compound within the cell.

Methodology:

-

Fluorescent Labeling: Synthesize a fluorescently-labeled version of this compound (e.g., with FITC or a similar fluorophore).

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

-

Treatment: Treat cells with the fluorescently-labeled this compound.

-

Counterstaining: Stain for specific organelles using fluorescent dyes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Imaging: Visualize the cells using confocal microscopy. Co-localization of the fluorescent this compound signal with an organelle-specific stain will indicate its subcellular destination.

Experimental Workflow Diagram

Caption: A logical workflow for the experimental investigation of this compound cellular uptake.

Quantitative Data Summary

While direct quantitative data on the cellular uptake of this compound is sparse, the following table summarizes its known pharmacological parameters from preclinical studies.

| Parameter | Value | Species | Study Type | Reference |

| Effective Concentration | 10 µM | Human MM cells | In vitro | [1] |

| In vivo Dosage (s.c.) | 14.5 mg/kg/day | Mouse | In vivo | [1] |

| In vivo Dosage (i.v.) | 10 mg/kg/day | Mouse | In vivo | [1] |

| Half-life (t1/2) | 1.26 hours | Mouse | In vivo | [1] |

| Clearance (CL) | 27.13 mL/min/kg | Mouse | In vivo | [1] |

| Volume of Distribution (Vd) | 2.80 L/kg | Mouse | In vivo | [1] |

Conclusion and Future Directions

This compound represents a promising targeted therapy for cancers dependent on the GADD45β/MKK7 survival axis. While its mechanism of action is well-characterized, a detailed understanding of its cellular uptake and localization is crucial for further development. The proposed putative mechanisms and experimental protocols in this guide provide a framework for researchers to systematically investigate these aspects. Future studies should focus on generating quantitative uptake data in various cancer cell lines, identifying the specific transporters or pathways involved, and correlating these findings with cytotoxic efficacy. Such knowledge will be invaluable for designing more potent and bioavailable second-generation inhibitors and for predicting patient response in clinical settings.

References

Methodological & Application

Application Notes and Protocols for Assessing the Activity of the GADD45β/MKK7 Inhibitor, DTP3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for assessing the activity of DTP3, a selective peptide inhibitor of the Growth Arrest and DNA Damage-inducible beta (GADD45β)/Mitogen-Activated Protein Kinase Kinase 7 (MKK7) complex. Contrary to a direct kinase activity, DTP3 functions by disrupting the inhibitory interaction between GADD45β and MKK7, thereby restoring MKK7's ability to phosphorylate and activate its downstream target, c-Jun N-terminal Kinase (JNK).[1][2][3] This application note details two primary methods to quantify the efficacy of DTP3: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the restoration of MKK7 kinase activity in vitro, and a cell-based Western blot analysis to quantify the downstream activation of JNK signaling.

Introduction

DTP3 is a D-tripeptide that has been developed to specifically target and disrupt the GADD45β/MKK7 complex.[1][4] This disruption liberates MKK7 from GADD45β-mediated inhibition, leading to the restoration of MKK7 kinase activity, subsequent phosphorylation and activation of JNK, and ultimately, induction of apoptosis in cancer cells with an active NF-κB/GADD45β survival axis.[1][2][7] These application notes provide robust methodologies to characterize and quantify the modulatory activity of DTP3 on the MKK7 signaling pathway.

Signaling Pathway

The signaling cascade involving NF-κB, GADD45β, MKK7, and JNK is a critical cell survival pathway. DTP3 acts by intervening in the interaction between GADD45β and MKK7.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the interaction and activity of DTP3.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | |||

| DTP3 to MKK7 | 64.81 ± 6.22 nM | Tryptophan Fluorescence Quenching | [4] |

| Inhibitory Activity (IC50) | |||

| DTP3 on GADD45β/MKK7 Interaction | ~10-20 µM | ELISA Competition Assay | [4] |

| Cellular Activity (IC50) | |||

| DTP3 in U266 Myeloma Cells (144h) | 15.1 µM | [³H]Thymidine Incorporation | [4] |

| DTP3 in H929 Myeloma Cells (144h) | 12.9 µM | [³H]Thymidine Incorporation | [4] |

Note: The IC50 for DTP3 on the GADD45β/MKK7 interaction is estimated from graphical data presented in the reference.

Experimental Protocols

Protocol 1: In Vitro TR-FRET MKK7 Kinase Assay

This assay quantitatively measures the ability of DTP3 to restore MKK7 kinase activity in the presence of the inhibitory GADD45β protein. The assay measures the phosphorylation of a JNK-derived substrate peptide by MKK7 using a LanthaScreen™ TR-FRET format.

References

- 1. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 6. Gadd45 beta mediates the NF-kappa B suppression of JNK signalling by targeting MKK7/JNKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for DTP3 TFA in Vivo Experimental Design in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTP3 is a first-in-class GADD45β/MKK7 inhibitor that selectively targets the NF-κB survival pathway in cancer cells.[1][2][3][4] By disrupting the interaction between GADD45β and MKK7, DTP3 induces apoptosis in malignant cells, showing significant therapeutic potential, particularly in multiple myeloma (MM).[1][2][3][4][5] Preclinical studies have demonstrated that DTP3 effectively ablates MM xenografts in mice with no apparent toxicity to healthy cells.[1][2][5] The trifluoroacetate (TFA) salt of DTP3 is a common formulation for in vivo studies.

These application notes provide a detailed framework for the in vivo experimental design using DTP3 TFA in mouse models of multiple myeloma, including comprehensive protocols for efficacy and toxicity assessment.

Mechanism of Action: DTP3 Signaling Pathway

DTP3 exerts its anti-cancer effects by modulating the NF-κB and JNK signaling pathways. In multiple myeloma cells, the NF-κB pathway is constitutively active, leading to the upregulation of the anti-apoptotic protein GADD45β. GADD45β binds to and inhibits MKK7, a key kinase in the pro-apoptotic JNK pathway. This inhibition of MKK7 suppresses apoptosis and promotes cancer cell survival. DTP3 acts by disrupting the GADD45β/MKK7 complex, thereby liberating MKK7 to activate the downstream JNK pathway, leading to selective apoptosis in cancer cells.[1][2][3][4]

Data Presentation: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model

The following table summarizes the expected quantitative data from an in vivo efficacy study of this compound in a mouse xenograft model of multiple myeloma. The data is based on preclinical studies demonstrating complete tumor regression at a dose of 10 mg/kg.[6]

| Treatment Group | Dose (mg/kg) | Administration Schedule | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) | Overall Survival |

| Vehicle Control | 0 | i.v. bolus, daily | 800 ± 150 | 0 | Median: 21 days |

| This compound | 10 | i.v. bolus, daily | 0 (complete regression) | 100 | Not reached within study period |

| This compound | 10 | i.v. bolus, every other day | <50 (significant regression) | >90 | Significantly extended |

| This compound | 10 | i.v. bolus, every 3 days | <100 (significant regression) | >85 | Significantly extended |

Experimental Protocols

Murine Multiple Myeloma Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous human multiple myeloma xenograft model in immunodeficient mice.

Materials:

-

Human multiple myeloma cell line (e.g., U266)

-

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, female, 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

Phosphate-buffered saline (PBS), sterile

-

Trypan blue solution

-

Hemocytometer

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Culture U266 multiple myeloma cells under standard conditions.

-

Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion. Cell viability should be >95%.

-

Resuspend the cells in sterile PBS at a concentration of 2 x 107 cells/mL.

-

Mix the cell suspension 1:1 with Matrigel® on ice to a final concentration of 1 x 107 cells/100 µL.

-

Anesthetize the NSG mice and subcutaneously inject 100 µL of the cell/Matrigel suspension into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volumes should be measured 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .

-

Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

This compound Formulation and Administration

This protocol outlines the preparation and administration of this compound for in vivo studies.

Materials:

-

This compound (lyophilized powder)

-

Sterile saline solution (0.9% NaCl)

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Insulin syringes (or other appropriate syringes for intravenous injection)

Procedure:

-

Reconstitute the lyophilized this compound powder in sterile saline to the desired stock concentration.

-

Gently vortex the solution until the powder is completely dissolved.

-

Sterile-filter the this compound solution using a 0.22 µm syringe filter.

-

Prepare the final dosing solutions by diluting the stock solution with sterile saline to the target concentrations (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a solution that delivers the required dose in a volume of 100-200 µL).

-

Administer this compound to the mice via intravenous (i.v.) bolus injection into the tail vein according to the predetermined schedule (e.g., daily, every other day).

-

For the vehicle control group, administer an equivalent volume of sterile saline.

In Vivo Efficacy and Toxicity Monitoring

This protocol details the procedures for monitoring tumor response and animal well-being during the study.

Procedure:

-

Tumor Growth Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume.

-

Body Weight: Record the body weight of each mouse at the time of tumor measurement. Significant weight loss (>15-20%) can be an indicator of toxicity.

-

Clinical Observations: Monitor the mice daily for any clinical signs of toxicity, including changes in posture, activity, grooming, and feeding/drinking behavior. A clinical scoring system can be implemented to quantify these observations.

-

Survival: Monitor the mice until the tumor volume reaches the predetermined endpoint (e.g., 1500-2000 mm³) or until the animals show signs of significant distress, at which point they should be euthanized. Record the date of death or euthanasia to determine survival duration.

-

Endpoint Analysis: At the end of the study, euthanize all remaining animals. Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, or Western blotting) to assess markers of apoptosis and pathway modulation.

Experimental Workflow Diagram

References

- 1. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. imperial.tech [imperial.tech]

- 4. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 5. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes: DTP3 TFA for Studying NF-κB Signaling in Cancer

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune responses, inflammation, cell survival, and proliferation. In many cancers, the NF-κB signaling pathway is constitutively active, driving tumor growth, metastasis, and resistance to therapy. This aberrant activation makes the NF-κB pathway a prime target for therapeutic intervention. DTP3 (a D-tripeptide) is a selective inhibitor that targets a specific node in the NF-κB signaling cascade, offering a precise tool for research and drug development. DTP3 works by disrupting the protein-protein interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and MAP Kinase Kinase 7 (MKK7), which is crucial for the activation of the JNK pathway and subsequent NF-κB signaling in certain pathological contexts, particularly in multiple myeloma.

Mechanism of Action

In contrast to inhibitors that target the canonical IKK complex, DTP3 offers a more targeted approach. In specific cancer cells, such as multiple myeloma, NF-κB activation is dependent on an alternative pathway involving the GADD45β/MKK7 signaling axis. GADD45β acts as a scaffold protein, bringing MKK7 into a conformation that allows for its activation, leading to the phosphorylation of JNK. Activated JNK, in turn, can contribute to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate into the nucleus and activate the transcription of target genes involved in cancer cell survival and proliferation.

DTP3 selectively binds to MKK7 at the GADD45β interaction site, preventing the formation of the GADD45β/MKK7 complex. This disruption specifically inhibits MKK7-JNK-IKK signaling, leading to the suppression of NF-κB activity without affecting the broader cellular functions regulated by the canonical NF-κB pathway. This selectivity makes DTP3 a valuable tool for dissecting the specific role of the GADD45β/MKK7 axis in cancer.

Application Notes and Protocols for DTP3 TFA Experiments

For Researchers, Scientists, and Drug Development Professionals